Orcinol Glucoside

描述

This compound has been reported in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXIGTCAQNODGD-UJPOAAIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21082-33-7 | |

| Record name | 21082-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Orcinol Glucoside: A Technical Overview for Scientific Professionals

An In-depth Guide to the Chemical Structure, Properties, and Biological Significance of a Promising Natural Compound

Orcinol (B57675) glucoside, also known as Sakakin, is a phenolic glycoside naturally occurring in various plants, most notably in the rhizomes of Curculigo orchioides[1][2][3][4]. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, antidepressant, immunomodulatory, and antiosteoporotic properties[1][2][3][4][5]. This technical guide provides a comprehensive overview of its chemical structure, quantitative data, relevant experimental protocols, and its role in key signaling pathways, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

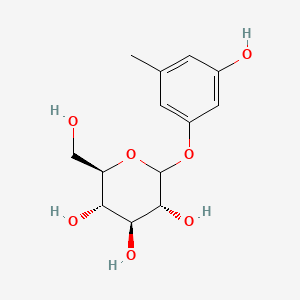

Orcinol glucoside is structurally composed of an orcinol (3,5-dihydroxytoluene) core linked to a β-D-glucopyranoside moiety via an O-glycosidic bond[6][7].

The detailed chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | [6][7] |

| Molecular Weight | 286.28 g/mol | [2][6] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | [6] |

| CAS Number | 21082-33-7 | [6][7][8] |

| Canonical SMILES | CC1=CC(=CC(=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O | [6] |

| InChIKey | YTXIGTCAQNODGD-UJPOAAIJSA-N | [6][7] |

| Appearance | White solid powder | [9] |

| Solubility | Sparingly soluble in DMSO and PBS (pH 7.2)[7]. Soluble in DMSO (≥28.6 mg/mL), Ethanol (≥11.3 mg/mL), and Water (≥12.32 mg/mL)[10]. | |

| LC-MS Precursor (m/z) | [M+H]⁺: 287.1125[6], [M+NH₄]⁺ available[6]. |

Biological Activity and Signaling Pathways

Research has elucidated that this compound exerts its biological effects through the modulation of specific cellular signaling pathways. A prominent mechanism is its influence on the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination. This compound has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while inhibiting their differentiation into adipocytes through this pathway[5][8][11]. Additionally, it has been reported to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, suggesting its therapeutic potential in senile osteoporosis[5].

Caption: Wnt/β-catenin pathway activated by this compound.

Experimental Protocols

Extraction of this compound from Curculigo orchioides

This protocol is adapted from methodologies described in the literature for isolating this compound from its natural source[12].

-

Plant Material Preparation: Collect and dry the rhizomes or leaves of Curculigo orchioides. Grind the dried plant material into a fine powder.

-

Solvent Extraction:

-

Method A (Ethanol Extraction): Macerate 1 gram of the powdered plant material in 50 mL of ethanol. The duration of extraction may vary and should be optimized[12].

-

Method B (Methanol Soxhlet Extraction): For potentially higher yields, utilize a Soxhlet apparatus with 100% methanol (B129727) as the solvent[1].

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol outlines a method for the precise quantification of this compound in biological matrices, such as plasma[13][14].

-

Chromatographic System: Waters Acquity UPLC H-Class Xevo TQD triple quadrupole mass spectrometer system[13][14].

-

Column: Waters ACQUITY UPLC BEH C18 column (1.8 µm)[13][14].

-

Mobile Phase: A gradient elution using an aqueous solution of 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B)[12].

-

Gradient Program:

-

0-3 min: 7% B

-

3-17 min: 7% to 17% B

-

17-22 min: 17% to 90% B

-

22-25 min: Hold at 90% B

-

25-30 min: 90% to 7% B[12].

-

-

-

Flow Rate: 1 mL/min[12].

-

Injection Volume: 1 µl[14].

-

Mass Spectrometry Parameters:

-

Data Acquisition and Analysis: Utilize software such as Masslynx for data collection and analysis[13][14].

Cell Viability (CCK-8) Assay

This protocol is used to assess the effect of this compound on the viability of cell lines, such as RAW264.7 cells[5].

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours). Include appropriate controls (e.g., vehicle control, positive control like N-acetylcysteine if studying oxidative stress).

-

CCK-8 Reagent Addition: Following treatment, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a spectrophotometer. Cell viability is proportional to the absorbance reading.

References

- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 5. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H18O7 | CID 12315192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:21082-33-7 | ChemNorm [chem-norm.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

Orcinol Glucoside: A Technical Overview for Scientific Professionals

An In-depth Guide to the Chemical Structure, Properties, and Biological Significance of a Promising Natural Compound

Orcinol glucoside, also known as Sakakin, is a phenolic glycoside naturally occurring in various plants, most notably in the rhizomes of Curculigo orchioides[1][2][3][4]. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, antidepressant, immunomodulatory, and antiosteoporotic properties[1][2][3][4][5]. This technical guide provides a comprehensive overview of its chemical structure, quantitative data, relevant experimental protocols, and its role in key signaling pathways, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally composed of an orcinol (3,5-dihydroxytoluene) core linked to a β-D-glucopyranoside moiety via an O-glycosidic bond[6][7].

The detailed chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | [6][7] |

| Molecular Weight | 286.28 g/mol | [2][6] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | [6] |

| CAS Number | 21082-33-7 | [6][7][8] |

| Canonical SMILES | CC1=CC(=CC(=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O | [6] |

| InChIKey | YTXIGTCAQNODGD-UJPOAAIJSA-N | [6][7] |

| Appearance | White solid powder | [9] |

| Solubility | Sparingly soluble in DMSO and PBS (pH 7.2)[7]. Soluble in DMSO (≥28.6 mg/mL), Ethanol (≥11.3 mg/mL), and Water (≥12.32 mg/mL)[10]. | |

| LC-MS Precursor (m/z) | [M+H]⁺: 287.1125[6], [M+NH₄]⁺ available[6]. |

Biological Activity and Signaling Pathways

Research has elucidated that this compound exerts its biological effects through the modulation of specific cellular signaling pathways. A prominent mechanism is its influence on the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination. This compound has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while inhibiting their differentiation into adipocytes through this pathway[5][8][11]. Additionally, it has been reported to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, suggesting its therapeutic potential in senile osteoporosis[5].

Caption: Wnt/β-catenin pathway activated by this compound.

Experimental Protocols

Extraction of this compound from Curculigo orchioides

This protocol is adapted from methodologies described in the literature for isolating this compound from its natural source[12].

-

Plant Material Preparation: Collect and dry the rhizomes or leaves of Curculigo orchioides. Grind the dried plant material into a fine powder.

-

Solvent Extraction:

-

Method A (Ethanol Extraction): Macerate 1 gram of the powdered plant material in 50 mL of ethanol. The duration of extraction may vary and should be optimized[12].

-

Method B (Methanol Soxhlet Extraction): For potentially higher yields, utilize a Soxhlet apparatus with 100% methanol as the solvent[1].

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol outlines a method for the precise quantification of this compound in biological matrices, such as plasma[13][14].

-

Chromatographic System: Waters Acquity UPLC H-Class Xevo TQD triple quadrupole mass spectrometer system[13][14].

-

Column: Waters ACQUITY UPLC BEH C18 column (1.8 µm)[13][14].

-

Mobile Phase: A gradient elution using an aqueous solution of 0.1% formic acid (Solvent A) and acetonitrile (Solvent B)[12].

-

Gradient Program:

-

0-3 min: 7% B

-

3-17 min: 7% to 17% B

-

17-22 min: 17% to 90% B

-

22-25 min: Hold at 90% B

-

25-30 min: 90% to 7% B[12].

-

-

-

Flow Rate: 1 mL/min[12].

-

Injection Volume: 1 µl[14].

-

Mass Spectrometry Parameters:

-

Data Acquisition and Analysis: Utilize software such as Masslynx for data collection and analysis[13][14].

Cell Viability (CCK-8) Assay

This protocol is used to assess the effect of this compound on the viability of cell lines, such as RAW264.7 cells[5].

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 72 hours). Include appropriate controls (e.g., vehicle control, positive control like N-acetylcysteine if studying oxidative stress).

-

CCK-8 Reagent Addition: Following treatment, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a spectrophotometer. Cell viability is proportional to the absorbance reading.

References

- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 5. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H18O7 | CID 12315192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:21082-33-7 | ChemNorm [chem-norm.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

The Unveiling of Orcinol Glucoside Production: A Deep Dive into the Biosynthesis Pathway in Curculigo orchioides

For Immediate Release

Kunming, Yunnan – November 19, 2025 – A groundbreaking study has successfully elucidated the complete biosynthetic pathway of orcinol (B57675) glucoside, a potent antidepressant compound found in the traditional Chinese herb Curculigo orchioides. This technical guide provides an in-depth analysis of the key enzymes involved, the metabolic engineering strategies for its heterologous production, and detailed experimental protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Curculigo orchioides, commonly known as "Xianmao," has a long history in traditional medicine for treating various ailments, including mental fatigue.[1] The primary active ingredient, orcinol glucoside (OG), has garnered significant interest for its notable antidepressant effects.[1][2] However, the low abundance of OG in its natural source has hampered its large-scale production and clinical application. A recent study has paved the way for overcoming this challenge by identifying the key biosynthetic genes and successfully engineering the production of OG in the yeast Yarrowia lipolytica, achieving yields approximately 6,400-fold higher than through plant extraction.[1][2]

The Core Biosynthetic Pathway

The biosynthesis of this compound in Curculigo orchioides is a two-step enzymatic process. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form orcinol, which is then glycosylated to yield this compound.[1]

The two key enzymes orchestrating this pathway are Orcinol Synthase (ORS) and a UDP-dependent glycosyltransferase (UGT).[1][2]

Key Enzymes in this compound Biosynthesis

A pivotal study combined transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays to identify the specific enzymes from C. orchioides responsible for OG biosynthesis.[2]

CorcORS: The Orcinol Synthase

CorcORS is a type III polyketide synthase (PKS) that catalyzes the formation of orcinol from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1] The identification of the corresponding gene, CorcORS, was a crucial step in understanding and reconstructing the pathway.

CorcUGT31: The UDP-dependent Glycosyltransferase

The final step in the biosynthesis is the glycosylation of orcinol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase, identified as CorcUGT31.[1] This enzyme transfers a glucose moiety from UDP-glucose to the hydroxyl group of orcinol, forming this compound.

Heterologous Production in Yarrowia lipolytica

The elucidation of the biosynthetic pathway has enabled the heterologous production of this compound in the biotech-friendly yeast Yarrowia lipolytica.[2] This was achieved through the co-expression of CorcORS and CorcUGT31. Further metabolic engineering and fermentation optimization led to a significant increase in OG production.

Quantitative Data on this compound Production

The following table summarizes the production of this compound and related metabolites in engineered Yarrowia lipolytica strains, showcasing the impact of different metabolic engineering strategies.

| Strain | Engineering Strategy | Orcinol (mg/L) | This compound (mg/L) | Triacetic Acid Lactone (mg/L) |

| YL-G1 | Co-expression of CorcORS and CorcUGT31 | 1.2 | 430.5 | 15.3 |

| YL-G2 | Overexpression of acetyl-CoA carboxylase (ACC1) | 2.1 | 680.2 | 25.7 |

| YL-G3 | Overexpression of ATP-citrate lyase (ACL1) | 3.5 | 890.6 | 31.2 |

| YL-G4 | Combined overexpression of ACC1 and ACL1 | 4.8 | 1250.4 | 45.8 |

| YL-G12 | Multi-copy integration of the OG pathway | 15.2 | 43460 | 98.7 |

Data extracted from Chen et al., 2023.

The final engineered strain, YL-G12, achieved an impressive titer of 43.46 g/L of this compound in fed-batch fermentation, a yield that is approximately 6,400 times higher than that obtained from the roots of C. orchioides.[1][2]

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the identification and characterization of the this compound biosynthetic pathway.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA was extracted from the roots and leaves of C. orchioides. Transcriptome sequencing was performed to generate a database of unigenes.

-

Candidate Gene Screening: The transcriptome data was mined for sequences homologous to known type III PKSs and UGTs. This resulted in the identification of several candidate CorcORS and CorcUGT genes.

Gene Cloning and Heterologous Expression

-

Gene Cloning: The full-length coding sequences of the candidate genes were amplified from C. orchioides cDNA.

-

Vector Construction: The amplified gene sequences were cloned into expression vectors suitable for E. coli (for enzyme characterization) and Y. lipolytica (for production).

-

Protein Expression and Purification: The expression vectors were transformed into E. coli BL21(DE3). The recombinant proteins were expressed and purified using affinity chromatography.

In Vitro Enzyme Assays

-

CorcORS Assay: The activity of purified CorcORS was assayed in a reaction mixture containing acetyl-CoA, malonyl-CoA, and the purified enzyme. The reaction products were analyzed by HPLC to detect the formation of orcinol.

-

CorcUGT Assay: The activity of purified CorcUGT candidates was assayed using orcinol and UDP-glucose as substrates. The formation of this compound was monitored by HPLC and confirmed by mass spectrometry.[3]

Metabolic Engineering of Y. lipolytica

The following diagram illustrates the workflow for engineering Y. lipolytica for enhanced this compound production.

Conclusion

The successful elucidation of the this compound biosynthetic pathway in Curculigo orchioides and its subsequent reconstruction in Yarrowia lipolytica represents a significant advancement in the production of this valuable pharmaceutical compound. This technical guide provides a comprehensive overview of the key scientific breakthroughs, from the identification of the core enzymes to the development of a high-yield microbial cell factory. The detailed data and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in the field of natural product biosynthesis and metabolic engineering.

References

- 1. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction | PLOS Biology [journals.plos.org]

- 3. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction | PLOS Biology [journals.plos.org]

The Unveiling of Orcinol Glucoside Production: A Deep Dive into the Biosynthesis Pathway in Curculigo orchioides

For Immediate Release

Kunming, Yunnan – November 19, 2025 – A groundbreaking study has successfully elucidated the complete biosynthetic pathway of orcinol glucoside, a potent antidepressant compound found in the traditional Chinese herb Curculigo orchioides. This technical guide provides an in-depth analysis of the key enzymes involved, the metabolic engineering strategies for its heterologous production, and detailed experimental protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Curculigo orchioides, commonly known as "Xianmao," has a long history in traditional medicine for treating various ailments, including mental fatigue.[1] The primary active ingredient, this compound (OG), has garnered significant interest for its notable antidepressant effects.[1][2] However, the low abundance of OG in its natural source has hampered its large-scale production and clinical application. A recent study has paved the way for overcoming this challenge by identifying the key biosynthetic genes and successfully engineering the production of OG in the yeast Yarrowia lipolytica, achieving yields approximately 6,400-fold higher than through plant extraction.[1][2]

The Core Biosynthetic Pathway

The biosynthesis of this compound in Curculigo orchioides is a two-step enzymatic process. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form orcinol, which is then glycosylated to yield this compound.[1]

The two key enzymes orchestrating this pathway are Orcinol Synthase (ORS) and a UDP-dependent glycosyltransferase (UGT).[1][2]

Key Enzymes in this compound Biosynthesis

A pivotal study combined transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays to identify the specific enzymes from C. orchioides responsible for OG biosynthesis.[2]

CorcORS: The Orcinol Synthase

CorcORS is a type III polyketide synthase (PKS) that catalyzes the formation of orcinol from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[1] The identification of the corresponding gene, CorcORS, was a crucial step in understanding and reconstructing the pathway.

CorcUGT31: The UDP-dependent Glycosyltransferase

The final step in the biosynthesis is the glycosylation of orcinol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase, identified as CorcUGT31.[1] This enzyme transfers a glucose moiety from UDP-glucose to the hydroxyl group of orcinol, forming this compound.

Heterologous Production in Yarrowia lipolytica

The elucidation of the biosynthetic pathway has enabled the heterologous production of this compound in the biotech-friendly yeast Yarrowia lipolytica.[2] This was achieved through the co-expression of CorcORS and CorcUGT31. Further metabolic engineering and fermentation optimization led to a significant increase in OG production.

Quantitative Data on this compound Production

The following table summarizes the production of this compound and related metabolites in engineered Yarrowia lipolytica strains, showcasing the impact of different metabolic engineering strategies.

| Strain | Engineering Strategy | Orcinol (mg/L) | This compound (mg/L) | Triacetic Acid Lactone (mg/L) |

| YL-G1 | Co-expression of CorcORS and CorcUGT31 | 1.2 | 430.5 | 15.3 |

| YL-G2 | Overexpression of acetyl-CoA carboxylase (ACC1) | 2.1 | 680.2 | 25.7 |

| YL-G3 | Overexpression of ATP-citrate lyase (ACL1) | 3.5 | 890.6 | 31.2 |

| YL-G4 | Combined overexpression of ACC1 and ACL1 | 4.8 | 1250.4 | 45.8 |

| YL-G12 | Multi-copy integration of the OG pathway | 15.2 | 43460 | 98.7 |

Data extracted from Chen et al., 2023.

The final engineered strain, YL-G12, achieved an impressive titer of 43.46 g/L of this compound in fed-batch fermentation, a yield that is approximately 6,400 times higher than that obtained from the roots of C. orchioides.[1][2]

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the identification and characterization of the this compound biosynthetic pathway.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA was extracted from the roots and leaves of C. orchioides. Transcriptome sequencing was performed to generate a database of unigenes.

-

Candidate Gene Screening: The transcriptome data was mined for sequences homologous to known type III PKSs and UGTs. This resulted in the identification of several candidate CorcORS and CorcUGT genes.

Gene Cloning and Heterologous Expression

-

Gene Cloning: The full-length coding sequences of the candidate genes were amplified from C. orchioides cDNA.

-

Vector Construction: The amplified gene sequences were cloned into expression vectors suitable for E. coli (for enzyme characterization) and Y. lipolytica (for production).

-

Protein Expression and Purification: The expression vectors were transformed into E. coli BL21(DE3). The recombinant proteins were expressed and purified using affinity chromatography.

In Vitro Enzyme Assays

-

CorcORS Assay: The activity of purified CorcORS was assayed in a reaction mixture containing acetyl-CoA, malonyl-CoA, and the purified enzyme. The reaction products were analyzed by HPLC to detect the formation of orcinol.

-

CorcUGT Assay: The activity of purified CorcUGT candidates was assayed using orcinol and UDP-glucose as substrates. The formation of this compound was monitored by HPLC and confirmed by mass spectrometry.[3]

Metabolic Engineering of Y. lipolytica

The following diagram illustrates the workflow for engineering Y. lipolytica for enhanced this compound production.

Conclusion

The successful elucidation of the this compound biosynthetic pathway in Curculigo orchioides and its subsequent reconstruction in Yarrowia lipolytica represents a significant advancement in the production of this valuable pharmaceutical compound. This technical guide provides a comprehensive overview of the key scientific breakthroughs, from the identification of the core enzymes to the development of a high-yield microbial cell factory. The detailed data and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in the field of natural product biosynthesis and metabolic engineering.

References

- 1. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction | PLOS Biology [journals.plos.org]

- 3. Production of the antidepressant this compound in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction | PLOS Biology [journals.plos.org]

The Pharmacological Profile of Orcinol Glucoside: A Technical Guide for Researchers

A Comprehensive Overview of Preclinical Findings and Therapeutic Potential

Abstract

Orcinol (B57675) glucoside, a naturally occurring phenolic glycoside predominantly isolated from the rhizomes of Curculigo orchioides, has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2][3] Preclinical investigations have elucidated its therapeutic potential in several key areas, including the management of osteoporosis, anxiety, and depression.[1][2][4][5][6] Mechanistically, orcinol glucoside has been shown to modulate a range of signaling pathways, underscoring its multifaceted effects at the cellular and molecular levels. This technical guide provides an in-depth review of the current understanding of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it influences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of this natural compound.

Pharmacological Properties and Therapeutic Targets

This compound has demonstrated significant therapeutic potential in preclinical models of several chronic diseases. The primary areas of investigation include its anti-osteoporotic, anxiolytic, and antidepressant effects.

Anti-Osteoporotic Activity

Multiple studies have highlighted the efficacy of this compound in mitigating bone loss, particularly in models of senile and postmenopausal osteoporosis.[1][3] Its primary mechanisms of action in bone remodeling include the promotion of osteoblast differentiation and the inhibition of osteoclastogenesis and bone resorption.[1][3][6]

Anxiolytic and Antidepressant Effects

This compound has been shown to exhibit significant anxiolytic and antidepressant properties in rodent models.[2][4][5][7][8] Notably, these effects are achieved without inducing sedation, a common side effect of many anxiolytic drugs.[2][4] The compound has been observed to modulate behavioral deficits associated with chronic stress.[7][8]

Antioxidant Activity

The antioxidant properties of this compound are a recurring theme in the literature and are thought to contribute to its therapeutic effects in various disease models.[1][2][3] It has been shown to attenuate oxidative stress, a key pathological factor in age-related disorders such as osteoporosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological effects of this compound.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Pharmacological Effect | Animal Model | Dose(s) | Key Quantitative Outcomes | Reference(s) |

| Anxiolytic | Mice (Elevated Plus-Maze Test) | 5, 10, and 20 mg/kg | Increased time spent in and entries into open arms. | [2][4] |

| Anxiolytic | Mice (Hole-Board Test) | 5 and 10 mg/kg | Increased number of head-dips. | [2][4] |

| Antidepressant | Rats (Chronic Unpredictable Mild Stress) | Not specified | Improved depressive behavior by down-regulating HPA axis over-activity and increasing BDNF expression. | [7] |

| Anti-osteoporotic | SAMP6 Mice (Senile Osteoporosis) | Not specified | Attenuated bone loss. | [1] |

Table 2: In Vitro Effects of this compound

| Cell Line | Treatment | Concentration(s) | Key Quantitative Outcomes | Reference(s) |

| RAW264.7 (pre-osteoclasts) | This compound | 1, 5, and 10 µM | No cytotoxic effects observed after 72 hours. | [1] |

| RAW264.7 (pre-osteoclasts) | H₂O₂ | 20 µM | No cytotoxic effects observed after 72 hours. | [1] |

| MC3T3-E1 (pre-osteoblasts) | Not specified | Not specified | Promoted osteoblast formation. | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

In the context of bone metabolism, this compound has been shown to facilitate the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while preventing adipogenesis via the Wnt/β-catenin signaling pathway.[1][6]

Nrf2/Keap1 and mTOR Signaling Pathways

This compound has been demonstrated to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, thereby preventing bone loss in senile osteoporosis.[1][9]

PI3K/Akt Signaling Pathway

The mechanism of action of this compound in osteoporosis may also be related to the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[10]

Other Implicated Pathways

Network pharmacology studies have also suggested the involvement of the advanced glycation end-product (AGE)-AGE receptor (RAGE) signaling pathway and the interleukin-17 (IL-17) signaling pathway in the anti-osteoporotic effects of this compound.[10]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vivo Osteoporosis Model and Micro-Computed Tomography (Micro-CT) Analysis

-

Animal Model: Senescence-accelerated mouse prone 6 (SAMP6) mice are commonly used as a model for senile osteoporosis.[1]

-

Treatment: this compound is administered orally.

-

Bone Microarchitecture Analysis:

-

Sample Preparation: Distal femurs are dissected and fixed in 10% neutral buffered formalin.

-

Scanning: High-resolution micro-CT is performed to obtain 3D images of the trabecular bone.

-

Analysis: Key bone morphometric parameters are quantified, including:

-

Bone Mineral Density (BMD)

-

Bone Volume/Tissue Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

In Vitro Osteoclastogenesis and TRAP Staining

-

Cell Culture: RAW264.7 cells, a murine macrophage cell line, are used as osteoclast precursors.

-

Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and hydrogen peroxide (H₂O₂) to induce differentiation into osteoclasts.[1]

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Cells are incubated with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in an acidic buffer.

-

Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope.

-

Cell Viability Assessment (CCK-8 Assay)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound.

-

CCK-8 Addition: CCK-8 solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound (e.g., Cyclin D1, CDK4, Nrf2, Keap1, mTOR).[1][10]

-

Procedure:

-

Protein Extraction: Total protein is extracted from treated cells or tissues.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

HPLC-MS for Pharmacokinetic Studies

-

Purpose: To quantify the concentration of this compound in biological samples (e.g., plasma) to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative analysis of this compound.[11]

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile with significant therapeutic potential, particularly in the fields of bone health and neuroscience. Its ability to modulate multiple signaling pathways highlights its pleiotropic effects and suggests a broad range of potential clinical applications. Future research should focus on further elucidating the intricate molecular mechanisms underlying its pharmacological activities, optimizing its pharmacokinetic properties, and transitioning these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The development of robust and scalable methods for its synthesis or extraction will also be critical for its translation into a therapeutic agent.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. urmc.rochester.edu [urmc.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 11. ihisto.io [ihisto.io]

- 12. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Orcinol Glucoside: A Technical Guide for Researchers

A Comprehensive Overview of Preclinical Findings and Therapeutic Potential

Abstract

Orcinol glucoside, a naturally occurring phenolic glycoside predominantly isolated from the rhizomes of Curculigo orchioides, has emerged as a promising bioactive compound with a diverse pharmacological portfolio.[1][2][3] Preclinical investigations have elucidated its therapeutic potential in several key areas, including the management of osteoporosis, anxiety, and depression.[1][2][4][5][6] Mechanistically, this compound has been shown to modulate a range of signaling pathways, underscoring its multifaceted effects at the cellular and molecular levels. This technical guide provides an in-depth review of the current understanding of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it influences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of this natural compound.

Pharmacological Properties and Therapeutic Targets

This compound has demonstrated significant therapeutic potential in preclinical models of several chronic diseases. The primary areas of investigation include its anti-osteoporotic, anxiolytic, and antidepressant effects.

Anti-Osteoporotic Activity

Multiple studies have highlighted the efficacy of this compound in mitigating bone loss, particularly in models of senile and postmenopausal osteoporosis.[1][3] Its primary mechanisms of action in bone remodeling include the promotion of osteoblast differentiation and the inhibition of osteoclastogenesis and bone resorption.[1][3][6]

Anxiolytic and Antidepressant Effects

This compound has been shown to exhibit significant anxiolytic and antidepressant properties in rodent models.[2][4][5][7][8] Notably, these effects are achieved without inducing sedation, a common side effect of many anxiolytic drugs.[2][4] The compound has been observed to modulate behavioral deficits associated with chronic stress.[7][8]

Antioxidant Activity

The antioxidant properties of this compound are a recurring theme in the literature and are thought to contribute to its therapeutic effects in various disease models.[1][2][3] It has been shown to attenuate oxidative stress, a key pathological factor in age-related disorders such as osteoporosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological effects of this compound.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Pharmacological Effect | Animal Model | Dose(s) | Key Quantitative Outcomes | Reference(s) |

| Anxiolytic | Mice (Elevated Plus-Maze Test) | 5, 10, and 20 mg/kg | Increased time spent in and entries into open arms. | [2][4] |

| Anxiolytic | Mice (Hole-Board Test) | 5 and 10 mg/kg | Increased number of head-dips. | [2][4] |

| Antidepressant | Rats (Chronic Unpredictable Mild Stress) | Not specified | Improved depressive behavior by down-regulating HPA axis over-activity and increasing BDNF expression. | [7] |

| Anti-osteoporotic | SAMP6 Mice (Senile Osteoporosis) | Not specified | Attenuated bone loss. | [1] |

Table 2: In Vitro Effects of this compound

| Cell Line | Treatment | Concentration(s) | Key Quantitative Outcomes | Reference(s) |

| RAW264.7 (pre-osteoclasts) | This compound | 1, 5, and 10 µM | No cytotoxic effects observed after 72 hours. | [1] |

| RAW264.7 (pre-osteoclasts) | H₂O₂ | 20 µM | No cytotoxic effects observed after 72 hours. | [1] |

| MC3T3-E1 (pre-osteoblasts) | Not specified | Not specified | Promoted osteoblast formation. | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

In the context of bone metabolism, this compound has been shown to facilitate the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while preventing adipogenesis via the Wnt/β-catenin signaling pathway.[1][6]

Nrf2/Keap1 and mTOR Signaling Pathways

This compound has been demonstrated to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, thereby preventing bone loss in senile osteoporosis.[1][9]

PI3K/Akt Signaling Pathway

The mechanism of action of this compound in osteoporosis may also be related to the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[10]

Other Implicated Pathways

Network pharmacology studies have also suggested the involvement of the advanced glycation end-product (AGE)-AGE receptor (RAGE) signaling pathway and the interleukin-17 (IL-17) signaling pathway in the anti-osteoporotic effects of this compound.[10]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vivo Osteoporosis Model and Micro-Computed Tomography (Micro-CT) Analysis

-

Animal Model: Senescence-accelerated mouse prone 6 (SAMP6) mice are commonly used as a model for senile osteoporosis.[1]

-

Treatment: this compound is administered orally.

-

Bone Microarchitecture Analysis:

-

Sample Preparation: Distal femurs are dissected and fixed in 10% neutral buffered formalin.

-

Scanning: High-resolution micro-CT is performed to obtain 3D images of the trabecular bone.

-

Analysis: Key bone morphometric parameters are quantified, including:

-

Bone Mineral Density (BMD)

-

Bone Volume/Tissue Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

In Vitro Osteoclastogenesis and TRAP Staining

-

Cell Culture: RAW264.7 cells, a murine macrophage cell line, are used as osteoclast precursors.

-

Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and hydrogen peroxide (H₂O₂) to induce differentiation into osteoclasts.[1]

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Cells are incubated with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in an acidic buffer.

-

Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope.

-

Cell Viability Assessment (CCK-8 Assay)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound.

-

CCK-8 Addition: CCK-8 solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound (e.g., Cyclin D1, CDK4, Nrf2, Keap1, mTOR).[1][10]

-

Procedure:

-

Protein Extraction: Total protein is extracted from treated cells or tissues.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

HPLC-MS for Pharmacokinetic Studies

-

Purpose: To quantify the concentration of this compound in biological samples (e.g., plasma) to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative analysis of this compound.[11]

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile with significant therapeutic potential, particularly in the fields of bone health and neuroscience. Its ability to modulate multiple signaling pathways highlights its pleiotropic effects and suggests a broad range of potential clinical applications. Future research should focus on further elucidating the intricate molecular mechanisms underlying its pharmacological activities, optimizing its pharmacokinetic properties, and transitioning these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The development of robust and scalable methods for its synthesis or extraction will also be critical for its translation into a therapeutic agent.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. This compound Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. urmc.rochester.edu [urmc.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 11. ihisto.io [ihisto.io]

- 12. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

The Antidepressant Mechanism of Orcinol Glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol (B57675) glucoside, a phenolic compound isolated from the rhizome of Curculigo orchioides, has emerged as a promising natural product with significant antidepressant-like activity. Preclinical studies have elucidated a multi-target mechanism of action that diverges from classical monoaminergic modulation. This technical guide provides an in-depth analysis of the core molecular mechanisms, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. The primary mechanisms of orcinol glucoside's antidepressant effect involve the normalization of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of neurotrophic signaling in the hippocampus.

Core Mechanisms of Action

This compound exerts its antidepressant effects through two primary, interconnected pathways:

-

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Chronic stress is a major contributing factor to the pathophysiology of depression, leading to hyperactivation of the HPA axis. This compound has been shown to down-regulate this hyperactivity.[1][2] This is evidenced by a significant reduction in serum corticosterone (B1669441) (CORT), the primary stress hormone in rodents, and a decrease in the mRNA expression of corticotropin-releasing hormone (CRH) in the hypothalamus.[1][2] By attenuating the stress-induced cascade, this compound helps to restore homeostasis within this critical neuroendocrine system.

-

Enhancement of Neurotrophic Signaling: The neurotrophic hypothesis of depression posits that a reduction in brain-derived neurotrophic factor (BDNF) in key brain regions, such as the hippocampus, contributes to depressive symptoms. This compound has been demonstrated to up-regulate the expression of BDNF in the hippocampus of chronically stressed rodents.[1][2] This increase in BDNF activates downstream signaling cascades, including the Tropomyosin receptor kinase B (TrkB) and Extracellular signal-regulated kinase (ERK1/2) pathways, leading to increased phosphorylation of cAMP response element-binding protein (CREB).[1][2] This signaling cascade is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depression.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound in rodent models of depression.

Table 1: Effects of this compound on HPA Axis Function in a Chronic Unpredictable Mild Stress (CUMS) Model in Rats

| Treatment Group | Dose (mg/kg) | Serum Corticosterone (CORT) Levels | Hypothalamic CRH mRNA Expression |

| Control | - | Baseline | Baseline |

| CUMS + Vehicle | - | Significantly Increased | Significantly Increased |

| CUMS + this compound | 1.5 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

| CUMS + this compound | 3.0 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

| CUMS + this compound | 6.0 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

Data adapted from Ge et al., 2014.

Table 2: Effects of this compound on Hippocampal Neurotrophic Factor Expression in a CUMS Model in Rats

| Treatment Group | Dose (mg/kg) | Hippocampal BDNF Protein Expression | Hippocampal p-ERK1/2 Protein Expression |

| Control | - | Baseline | Baseline |

| CUMS + Vehicle | - | Significantly Decreased | Significantly Decreased |

| CUMS + this compound | 1.5 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

| CUMS + this compound | 3.0 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

| CUMS + this compound | 6.0 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

Data adapted from Ge et al., 2014.

Table 3: Behavioral Effects of this compound in a CUMS Model in Mice

| Treatment Group | Sucrose Preference (%) | Immobility Time in Forced Swim Test (s) | Immobility Time in Tail Suspension Test (s) |

| Control | High | Low | Low |

| CUMS + Vehicle | Significantly Decreased | Significantly Increased | Significantly Increased |

| CUMS + this compound | Significantly Increased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

Data adapted from Wang et al., 2021.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

The Antidepressant Mechanism of Orcinol Glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol glucoside, a phenolic compound isolated from the rhizome of Curculigo orchioides, has emerged as a promising natural product with significant antidepressant-like activity. Preclinical studies have elucidated a multi-target mechanism of action that diverges from classical monoaminergic modulation. This technical guide provides an in-depth analysis of the core molecular mechanisms, supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. The primary mechanisms of this compound's antidepressant effect involve the normalization of the hypothalamic-pituitary-adrenal (HPA) axis and the enhancement of neurotrophic signaling in the hippocampus.

Core Mechanisms of Action

This compound exerts its antidepressant effects through two primary, interconnected pathways:

-

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Chronic stress is a major contributing factor to the pathophysiology of depression, leading to hyperactivation of the HPA axis. This compound has been shown to down-regulate this hyperactivity.[1][2] This is evidenced by a significant reduction in serum corticosterone (CORT), the primary stress hormone in rodents, and a decrease in the mRNA expression of corticotropin-releasing hormone (CRH) in the hypothalamus.[1][2] By attenuating the stress-induced cascade, this compound helps to restore homeostasis within this critical neuroendocrine system.

-

Enhancement of Neurotrophic Signaling: The neurotrophic hypothesis of depression posits that a reduction in brain-derived neurotrophic factor (BDNF) in key brain regions, such as the hippocampus, contributes to depressive symptoms. This compound has been demonstrated to up-regulate the expression of BDNF in the hippocampus of chronically stressed rodents.[1][2] This increase in BDNF activates downstream signaling cascades, including the Tropomyosin receptor kinase B (TrkB) and Extracellular signal-regulated kinase (ERK1/2) pathways, leading to increased phosphorylation of cAMP response element-binding protein (CREB).[1][2] This signaling cascade is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depression.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound in rodent models of depression.

Table 1: Effects of this compound on HPA Axis Function in a Chronic Unpredictable Mild Stress (CUMS) Model in Rats

| Treatment Group | Dose (mg/kg) | Serum Corticosterone (CORT) Levels | Hypothalamic CRH mRNA Expression |

| Control | - | Baseline | Baseline |

| CUMS + Vehicle | - | Significantly Increased | Significantly Increased |

| CUMS + this compound | 1.5 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

| CUMS + this compound | 3.0 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

| CUMS + this compound | 6.0 | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

Data adapted from Ge et al., 2014.

Table 2: Effects of this compound on Hippocampal Neurotrophic Factor Expression in a CUMS Model in Rats

| Treatment Group | Dose (mg/kg) | Hippocampal BDNF Protein Expression | Hippocampal p-ERK1/2 Protein Expression |

| Control | - | Baseline | Baseline |

| CUMS + Vehicle | - | Significantly Decreased | Significantly Decreased |

| CUMS + this compound | 1.5 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

| CUMS + this compound | 3.0 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

| CUMS + this compound | 6.0 | Significantly Increased vs. CUMS + Vehicle | Significantly Increased vs. CUMS + Vehicle |

Data adapted from Ge et al., 2014.

Table 3: Behavioral Effects of this compound in a CUMS Model in Mice

| Treatment Group | Sucrose Preference (%) | Immobility Time in Forced Swim Test (s) | Immobility Time in Tail Suspension Test (s) |

| Control | High | Low | Low |

| CUMS + Vehicle | Significantly Decreased | Significantly Increased | Significantly Increased |

| CUMS + this compound | Significantly Increased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle | Significantly Decreased vs. CUMS + Vehicle |

Data adapted from Wang et al., 2021.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

Unveiling Orcinol Glucoside: A Journey from Traditional Medicine to Modern Research

For Immediate Release

This technical whitepaper provides an in-depth guide to the history, discovery, and ongoing research of orcinol (B57675) glucoside, a phenolic glycoside with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document details the scientific journey of orcinol glucoside from its initial isolation to the elucidation of its complex biological mechanisms.

Introduction: From Ancient Herb to Purified Compound

This compound is a naturally occurring phenolic glycoside predominantly found in the rhizomes of Curculigo orchioides, a plant with a long history of use in traditional medicine. Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for many of the plant's observed therapeutic effects. This document traces the scientific milestones in the discovery and investigation of this promising molecule.

The Discovery and Early Research of this compound

The initial isolation and characterization of the chemical constituents of Curculigo orchioides rhizomes were pioneering efforts in the field of phytochemistry. While the exact first isolation of this compound is not definitively documented in readily available literature, early phytochemical investigations of Curculigo orchioides laid the groundwork for its discovery.

One of the seminal works in this area was published in 1976 by Tiwari and Misra in the journal Planta Medica. Their research, titled "Structural studies of the constitutents of the rhizomes of Curculigo orchiodes," was a significant contribution to the understanding of the plant's chemical composition. While the full text of this foundational paper is not widely accessible, numerous subsequent studies have cited it as a key reference in the phytochemistry of Curculigo orchioides.

Early Isolation and Structural Elucidation Methodologies

The experimental protocols of the mid-20th century for isolating and characterizing natural products were foundational to modern techniques. Based on common practices of the era for the isolation of phenolic glycosides, the following represents a likely methodology employed by early researchers like Tiwari and Misra.

Experimental Protocol: Classical Isolation and Characterization of this compound

-

Extraction:

-

Air-dried and powdered rhizomes of Curculigo orchioides were subjected to solvent extraction.

-

A typical solvent choice for phenolic glycosides would have been a polar solvent such as ethanol (B145695) or methanol, often in a Soxhlet apparatus for exhaustive extraction.

-

The resulting crude extract would then be concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract would be successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

-

This compound, being a glycoside, would be expected to partition into the more polar fractions, such as the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

The enriched fraction would then be subjected to column chromatography for further purification.

-

Common stationary phases of the time included silica (B1680970) gel or alumina.

-

Elution would be carried out with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions would be collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Crystallization:

-

The purified fractions containing this compound would be concentrated, and the compound would be crystallized from a suitable solvent or solvent mixture to obtain a pure crystalline solid.

-

-

Structural Elucidation:

-

Chemical Methods:

-

Hydrolysis: Acid hydrolysis of the glycoside would yield the aglycone (orcinol) and the sugar moiety (glucose). The sugar could be identified by paper chromatography and comparison with authentic samples.

-

Derivatization: Formation of derivatives, such as acetates or methyl ethers, followed by melting point determination and elemental analysis, was a common practice for structural confirmation.

-

-

Spectroscopic Methods (Emerging at the time):

-

Ultraviolet (UV) Spectroscopy: To determine the presence of a phenolic chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), aromatic rings, and glycosidic linkages (C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in its early stages): ¹H NMR spectroscopy would have been used to determine the number and types of protons in the molecule, providing crucial information about the aromatic and sugar components.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Physicochemical Properties and Quantitative Data

This compound's physical and chemical properties have been well-characterized in numerous studies. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | |

| Molecular Weight | 286.28 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 185-187 °C | |

| Solubility | Soluble in water, methanol, ethanol | |

| UV λmax (MeOH) | 210, 274 nm |

Table 1: Physicochemical Properties of this compound

Quantitative analysis of this compound in Curculigo orchioides rhizomes has been performed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.

| Analytical Method | Sample Origin | This compound Content (mg/g dry weight) | Reference |

| HPLC-UV | China | 1.5 - 4.5 | |

| HPTLC | India | 2.8 | |

| LC-MS/MS | China | 3.2 |

Table 2: Quantitative Analysis of this compound in Curculigo orchioides

Biological Activities and Mechanisms of Action

Extensive research has revealed a broad spectrum of pharmacological activities for this compound, positioning it as a promising candidate for drug development.

Anti-osteoporotic Activity and the Wnt/β-catenin Signaling Pathway

This compound has demonstrated significant potential in the treatment of osteoporosis. It promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation, while inhibiting their differentiation into adipocytes. This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.

Unveiling Orcinol Glucoside: A Journey from Traditional Medicine to Modern Research

For Immediate Release

This technical whitepaper provides an in-depth guide to the history, discovery, and ongoing research of orcinol glucoside, a phenolic glycoside with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document details the scientific journey of this compound from its initial isolation to the elucidation of its complex biological mechanisms.

Introduction: From Ancient Herb to Purified Compound

This compound is a naturally occurring phenolic glycoside predominantly found in the rhizomes of Curculigo orchioides, a plant with a long history of use in traditional medicine. Modern scientific inquiry has identified this compound as a key bioactive constituent responsible for many of the plant's observed therapeutic effects. This document traces the scientific milestones in the discovery and investigation of this promising molecule.

The Discovery and Early Research of this compound

The initial isolation and characterization of the chemical constituents of Curculigo orchioides rhizomes were pioneering efforts in the field of phytochemistry. While the exact first isolation of this compound is not definitively documented in readily available literature, early phytochemical investigations of Curculigo orchioides laid the groundwork for its discovery.

One of the seminal works in this area was published in 1976 by Tiwari and Misra in the journal Planta Medica. Their research, titled "Structural studies of the constitutents of the rhizomes of Curculigo orchiodes," was a significant contribution to the understanding of the plant's chemical composition. While the full text of this foundational paper is not widely accessible, numerous subsequent studies have cited it as a key reference in the phytochemistry of Curculigo orchioides.

Early Isolation and Structural Elucidation Methodologies

The experimental protocols of the mid-20th century for isolating and characterizing natural products were foundational to modern techniques. Based on common practices of the era for the isolation of phenolic glycosides, the following represents a likely methodology employed by early researchers like Tiwari and Misra.

Experimental Protocol: Classical Isolation and Characterization of this compound

-

Extraction:

-

Air-dried and powdered rhizomes of Curculigo orchioides were subjected to solvent extraction.

-

A typical solvent choice for phenolic glycosides would have been a polar solvent such as ethanol or methanol, often in a Soxhlet apparatus for exhaustive extraction.

-

The resulting crude extract would then be concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract would be successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

This compound, being a glycoside, would be expected to partition into the more polar fractions, such as the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

The enriched fraction would then be subjected to column chromatography for further purification.

-

Common stationary phases of the time included silica gel or alumina.

-

Elution would be carried out with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions would be collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Crystallization:

-

The purified fractions containing this compound would be concentrated, and the compound would be crystallized from a suitable solvent or solvent mixture to obtain a pure crystalline solid.

-

-

Structural Elucidation:

-

Chemical Methods:

-

Hydrolysis: Acid hydrolysis of the glycoside would yield the aglycone (orcinol) and the sugar moiety (glucose). The sugar could be identified by paper chromatography and comparison with authentic samples.

-

Derivatization: Formation of derivatives, such as acetates or methyl ethers, followed by melting point determination and elemental analysis, was a common practice for structural confirmation.

-

-

Spectroscopic Methods (Emerging at the time):

-

Ultraviolet (UV) Spectroscopy: To determine the presence of a phenolic chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), aromatic rings, and glycosidic linkages (C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in its early stages): ¹H NMR spectroscopy would have been used to determine the number and types of protons in the molecule, providing crucial information about the aromatic and sugar components.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Physicochemical Properties and Quantitative Data

This compound's physical and chemical properties have been well-characterized in numerous studies. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₇ | |

| Molecular Weight | 286.28 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 185-187 °C | |

| Solubility | Soluble in water, methanol, ethanol | |

| UV λmax (MeOH) | 210, 274 nm |

Table 1: Physicochemical Properties of this compound

Quantitative analysis of this compound in Curculigo orchioides rhizomes has been performed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.

| Analytical Method | Sample Origin | This compound Content (mg/g dry weight) | Reference |

| HPLC-UV | China | 1.5 - 4.5 | |

| HPTLC | India | 2.8 | |

| LC-MS/MS | China | 3.2 |

Table 2: Quantitative Analysis of this compound in Curculigo orchioides

Biological Activities and Mechanisms of Action

Extensive research has revealed a broad spectrum of pharmacological activities for this compound, positioning it as a promising candidate for drug development.

Anti-osteoporotic Activity and the Wnt/β-catenin Signaling Pathway

This compound has demonstrated significant potential in the treatment of osteoporosis. It promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation, while inhibiting their differentiation into adipocytes. This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.

Synthesis of Orcinol Glucoside and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orcinol (B57675) glucoside, a naturally occurring phenolic glycoside found in plants such as Curculigo orchioides, has garnered significant interest for its potential therapeutic properties, including antidepressant and anti-osteoporotic effects. This technical guide provides a comprehensive overview of the synthesis of orcinol glucoside and its derivatives. It details both chemical and enzymatic methodologies, offering specific experimental protocols for their synthesis. Quantitative data from the literature is summarized for comparative analysis. Furthermore, this guide illustrates key experimental workflows and the putative signaling pathway of this compound through detailed diagrams, providing a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction